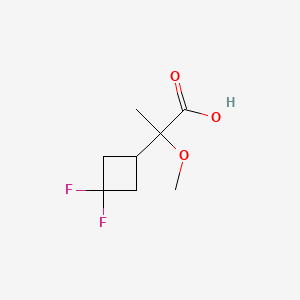![molecular formula C14H23NO4 B6609598 rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid CAS No. 2866306-05-8](/img/structure/B6609598.png)
rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is an interesting molecule that falls under the class of substituted pyridine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid can be approached via several synthetic routes. Commonly, the starting materials include cyclopentanone and appropriate nitrogen-containing reagents to form the pyridine ring structure, followed by carboxylation and tert-butoxycarbonyl (Boc) protection. Reaction conditions typically involve:
Temperature: Ambient to reflux
Solvents: Organic solvents like dichloromethane, ethanol, or methanol
Catalysts: Acids or bases depending on the specific step
Industrial Production Methods
On an industrial scale, the synthesis might leverage more efficient processes such as continuous flow chemistry or microwave-assisted synthesis to enhance yield and reduce reaction times. These methods help scale up the production while maintaining the purity and integrity of the compound.
化学反応の分析
Types of Reactions
This compound can participate in various types of reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Involving reagents such as lithium aluminum hydride
Substitution: Electrophilic or nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines or alkoxides
Common Reagents and Conditions
The common reagents and conditions for these reactions vary. For oxidation, acidic or basic conditions with the oxidizing agent are typical. Reduction might be carried out under inert atmospheres to prevent unwanted side reactions. Substitution reactions often require specific solvents and temperatures tailored to the reactivity of the reagents involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while substitution might result in various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid is utilized as an intermediate in the synthesis of more complex molecules. It serves as a building block for designing new compounds with potential bioactivity.
Biology and Medicine
In biology and medicine, the compound's structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Researchers might explore its activity in binding assays, enzyme inhibition studies, or cellular assays to assess its potential therapeutic applications.
Industry
From an industrial perspective, the compound could be employed in the production of polymers, materials science research, or as a precursor for agrochemicals and specialty chemicals.
作用機序
The mechanism of action of rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid would involve its interaction with molecular targets, potentially including:
Enzymes: Inhibiting or modifying enzyme activity
Receptors: Binding to and modulating receptor function
Pathways: Influencing biochemical pathways through its structural features
類似化合物との比較
Similar compounds include other substituted pyridines and related nitrogen-containing heterocycles. Each has unique properties based on their specific substituents and ring structures. Examples of similar compounds:
Piperidine derivatives
Quinoline derivatives
Isoquinoline derivatives
The uniqueness of rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid lies in its specific substitution pattern and the presence of the tert-butoxycarbonyl group, which can influence its reactivity and interactions with biological targets.
特性
IUPAC Name |
(4aS,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-7-10(12(16)17)9-5-4-6-11(9)15/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRKCKQGAQBCRU-JRUYECLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]2[C@@H]1CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane](/img/structure/B6609523.png)
![4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)oxane-4-carboxylic acid](/img/structure/B6609529.png)

![rac-(1R,4S,5S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.2.1]octane-4-carboxylic acid, endo](/img/structure/B6609537.png)
![2-bromo-1-{spiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B6609553.png)
![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)



![6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609573.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)
![rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate](/img/structure/B6609609.png)

